Direct Antibacterial Potency Benchmarking: 5-Amino-1,2,4-Thiadiazole Core Versus Commercial Antibiotics
While direct quantitative data for the specific compound N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide are not available in the public domain, a robust class-level inference can be drawn from a study evaluating 28 5-amino-1,2,4-thiadiazole derivatives. This study demonstrates that the core scaffold possesses potent antibacterial activity against ESKAPE pathogens, with several analogs showing Minimum Inhibitory Concentration (MIC) values in the range of 0.09–1.5 μg/mL. This activity is quantified as superior to that of commercial antibiotics pefloxacin and streptomycin when tested in the same panel [1].
vs Pefloxacin 4–8 µg/mL, Streptomycin 2–32 µg/mL
| Evidence Dimension | In vitro antibacterial activity (MIC) against ESKAPE pathogen strains |
|---|---|
| Target Compound Data | Not directly reported for this specific derivative. |
| Comparator Or Baseline | Pefloxacin (MIC 4–8 μg/mL) and Streptomycin (MIC 2–32 μg/mL) |
| Quantified Difference | Class analogs demonstrate MIC values up to ~50-fold lower (more potent) than comparators (0.09–1.5 μg/mL vs. 2–32 μg/mL). |
| Conditions | In vitro susceptibility testing against Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae [1]. |
Why This Matters
This establishes the 5-amino-1,2,4-thiadiazole core as a high-potency antibacterial scaffold relative to established clinical comparators, a profile not observed for the 1,3,4-regioisomer or non-amino-substituted 1,2,4-thiadiazoles [1].
- [1] Shetnev, A., Tarasenko, M., Kotlyarova, V., Baykov, S., Geyl, K., Kasatkina, S., ... & Kraeva, L. A. (2022). External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains. Molecular Diversity, 26(3), 1243-1253. doi:10.1007/s11030-021-10313-w View Source
